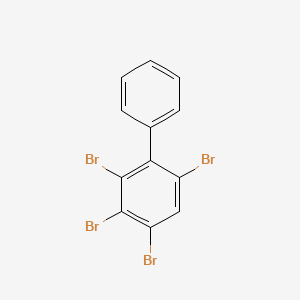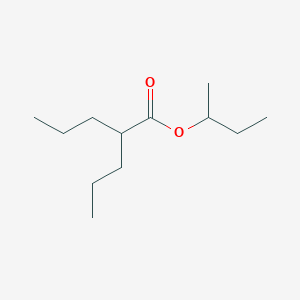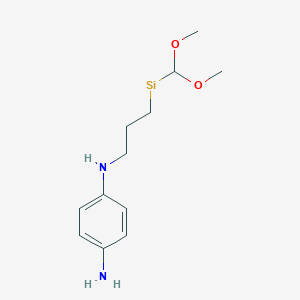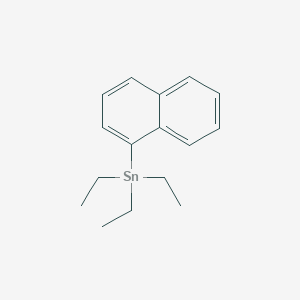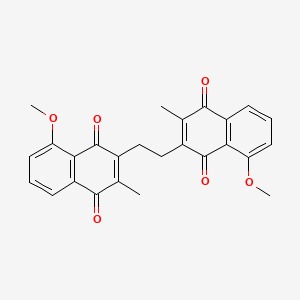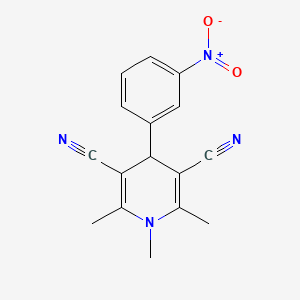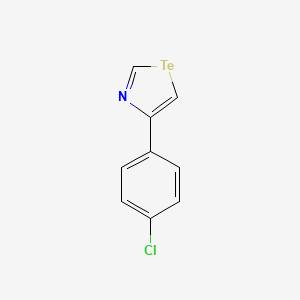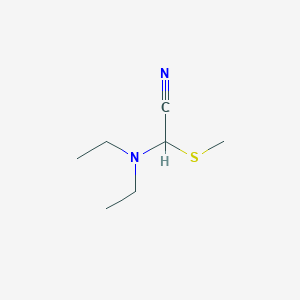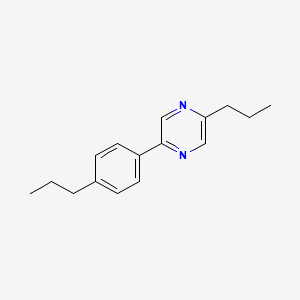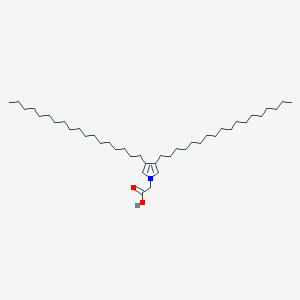
4-(Bromomethyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)benzohydrazide is an organic compound with the molecular formula C8H9BrN2O It is characterized by a benzene ring substituted with a bromomethyl group and a hydrazide functional group
Synthetic Routes and Reaction Conditions:
Bromination of Benzohydrazide: One common method involves the bromination of benzohydrazide. Benzohydrazide is treated with bromine in the presence of a suitable solvent like acetic acid, leading to the formation of this compound.
Hydrazinolysis of 4-(Bromomethyl)benzoic Acid: Another method involves the reaction of 4-(Bromomethyl)benzoic acid with hydrazine hydrate under reflux conditions. This reaction typically uses ethanol as a solvent and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance safety and efficiency.
Types of Reactions:
Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the bromomethyl group. Common nucleophiles include amines, thiols, and alkoxides.
Condensation Reactions: The hydrazide group can participate in condensation reactions with carbonyl compounds, forming hydrazones and related derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used under mild to moderate conditions.
Condensation: Typically involves aldehydes or ketones in the presence of acid or base catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and substituted amines.
Condensation Products: Hydrazones and related derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Primary amines.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand Formation: Acts as a precursor for the synthesis of ligands used in coordination chemistry.
Biology and Medicine:
Antimicrobial Agents: Investigated for potential antimicrobial properties due to its ability to form bioactive hydrazone derivatives.
Drug Development: Used in the development of novel drug candidates, particularly in the field of oncology and infectious diseases.
Industry:
Polymer Chemistry: Utilized in the synthesis of polymers with specific functional groups for advanced material applications.
Dye and Pigment Production: Serves as an intermediate in the production of dyes and pigments with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)benzohydrazide largely depends on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through its hydrazide group. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)benzohydrazide: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and applications.
4-(Methyl)benzohydrazide: Lacks the halogen substituent, resulting in different chemical properties and reactivity.
Uniqueness: 4-(Bromomethyl)benzohydrazide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity patterns, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Propriétés
Numéro CAS |
116274-14-7 |
|---|---|
Formule moléculaire |
C8H9BrN2O |
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
4-(bromomethyl)benzohydrazide |
InChI |
InChI=1S/C8H9BrN2O/c9-5-6-1-3-7(4-2-6)8(12)11-10/h1-4H,5,10H2,(H,11,12) |
Clé InChI |
ZGOROAWVRUSDDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CBr)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


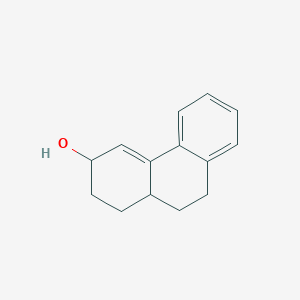
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
